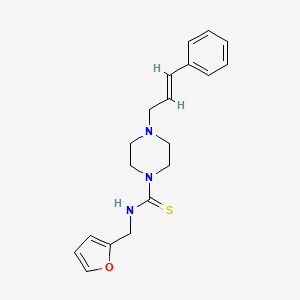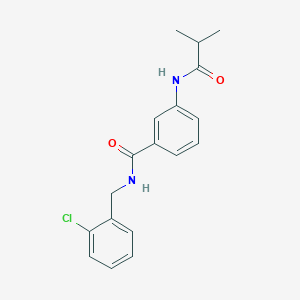
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as MMTPU, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. MMTPU is a derivative of urea and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood. However, it is believed that N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea inhibits the activity of enzymes that are involved in cancer cell growth and inflammation. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have several biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation and pain. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to induce apoptosis in cancer cells and inhibit cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is a synthetic compound, which means that it can be easily synthesized and purified. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has some limitations, including its solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea research. One direction is to study the potential of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as an anti-cancer drug. Another direction is to study the potential of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as an anti-inflammatory and pain management drug. Further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in various fields.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. Another method involves the reaction of 3,4,5-trimethoxyphenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of a base. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for its potential applications in various fields, including cancer research, inflammation, and pain management. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have anti-inflammatory properties and can reduce pain in animal models.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-6-7-14(22-2)13(8-11)20-18(21)19-12-9-15(23-3)17(25-5)16(10-12)24-4/h6-10H,1-5H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMPUKHOJCGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)

![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)
